molecular formula C15H23N3O4S B2823777 tert-Butyl 4-(pyridine-5-sulfonamido)piperidine-1-carboxylate CAS No. 1233955-38-8

tert-Butyl 4-(pyridine-5-sulfonamido)piperidine-1-carboxylate

Cat. No. B2823777
CAS RN: 1233955-38-8
M. Wt: 341.43
InChI Key: JJPGXEVLTCJZSF-UHFFFAOYSA-N
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Description

“tert-Butyl 4-(pyridine-5-sulfonamido)piperidine-1-carboxylate” is a chemical compound with the CAS Number 1233955-38-8 . It has a molecular weight of 341.43 and a molecular formula of C15H23N3O4S .


Molecular Structure Analysis

The molecular structure of “this compound” contains a total of 47 bonds; 24 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, and 1 (thio-) carbamate .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 341.43 and a molecular formula of C15H23N3O4S . Unfortunately, specific details such as density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Chemical Synthesis and Organic Chemistry

  • Tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate, a related compound to tert-Butyl 4-(pyridine-5-sulfonamido)piperidine-1-carboxylate, has been used in palladium-catalyzed coupling reactions with arylboronic acids. This synthesis method produces a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates, demonstrating the compound's utility in creating diversified chemical structures (Wustrow & Wise, 1991).

  • The compound has been involved in the synthesis of tert-butyl 4-thiazolecarboxylate through Pd(0)-catalyzed regioselective C-2 (hetero)arylation, including the direct coupling of pyridinyl halides. This process is vital for the preparation of valuable 2-pyridynyl-4-thiazolecarboxylates, key components in the complex heterocyclic core of thiopeptides antibiotics (Martin et al., 2008).

Pharmaceutical Intermediates

  • Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate is a key intermediate of Vandetanib, a therapeutic drug. Its synthesis involves steps like acylation, sulfonation, and substitution, demonstrating the compound's role in pharmaceutical synthesis (Wang et al., 2015).

Catalysis and Chemical Reactions

  • In a study on the kinetics of phenol alkylation with tert-butyl alcohol, sulfonic acid functional ionic liquid catalysts were examined. The research highlights the role of tert-butyl-based compounds in enhancing catalytic activity in chemical reactions (Elavarasan et al., 2011).

  • Another study focused on the synthesis of tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate and its reactions with various reagents, showcasing the versatility of tert-butyl-based compounds in organic synthesis and chemical transformations (Moskalenko & Boev, 2014).

Metabolic and Enzymatic Studies

  • A related compound, CP-533,536, featuring the tert-butyl moiety, has been studied for its metabolism involving cytochrome P450 isoforms. This research provides insights into the metabolic pathways and enzymatic interactions of compounds containing tert-butyl groups (Prakash et al., 2008).

Safety and Hazards

The safety data sheet for a similar compound, “tert-Butyl 4-(pyridine-2-sulfonamido)piperidine-1-carboxylate”, provides some general safety measures that may also apply to “tert-Butyl 4-(pyridine-5-sulfonamido)piperidine-1-carboxylate”. These include avoiding heat/sparks/open flames/hot surfaces and ensuring proper ventilation during handling .

properties

IUPAC Name

tert-butyl 4-(pyridin-3-ylsulfonylamino)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4S/c1-15(2,3)22-14(19)18-9-6-12(7-10-18)17-23(20,21)13-5-4-8-16-11-13/h4-5,8,11-12,17H,6-7,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJPGXEVLTCJZSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NS(=O)(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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